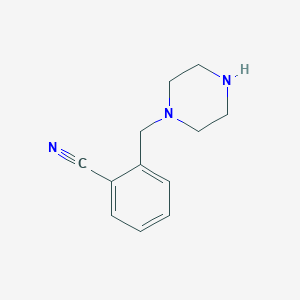

1-(2-Cyanobenzyl)piperazine

Descripción general

Descripción

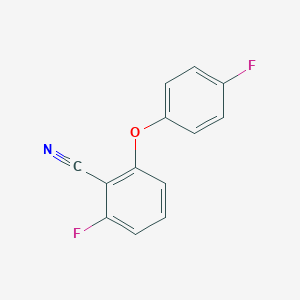

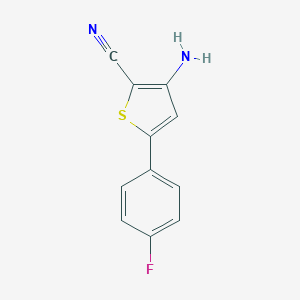

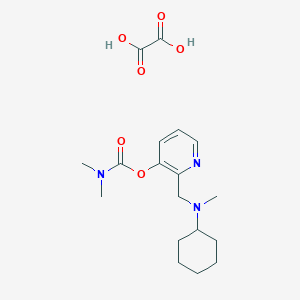

“1-(2-Cyanobenzyl)piperazine” is a unique chemical with the empirical formula C12H15N3 . It has a molecular weight of 201.27 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular formula of “1-(2-Cyanobenzyl)piperazine” is C12H15N3 . The average mass is 201.268 Da and the monoisotopic mass is 201.126602 Da .

Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

Piperazine is among the most frequently used heterocycles in biologically active compounds . It is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs .

Kinase Inhibitors

The piperazine moiety is used in the synthesis of kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases. Kinases help control important functions in cells, including cell signaling, metabolism, division, and survival.

Receptor Modulators

Piperazine-containing compounds are also used as receptor modulators . Receptor modulators are substances that can either block or stimulate receptors in the body’s cells. They can be used to treat a wide range of diseases, including cancer, cardiovascular diseases, and neurological disorders.

Hepatitis C Virus (HCV) Entry Inhibitors

The compound “2-(piperazin-1-ylmethyl)benzonitrile” has been used in the synthesis of HCV entry inhibitors . These inhibitors prevent the virus from entering the host cells, thereby stopping the infection from spreading.

Anti-Inflammatory Properties

A series of novel derivatives of “2-(piperazin-1-ylmethyl)benzonitrile” have been synthesized and evaluated for their anti-inflammatory activity . These compounds have shown promising results in inhibiting inflammation, which is a key factor in many diseases, including arthritis, asthma, and autoimmune diseases.

C–H Functionalization

Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . C–H functionalization is a type of reaction where a carbon-hydrogen bond is converted into a carbon-carbon or a carbon-heteroatom bond. This technique is widely used in organic synthesis and medicinal chemistry.

Safety and Hazards

The safety data sheet for “1-(2-Cyanobenzyl)piperazine” suggests that in case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in these cases .

Direcciones Futuras

Piperazine is often found in drugs or bioactive molecules . Its widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could open up new possibilities for the development of “1-(2-Cyanobenzyl)piperazine” and similar compounds in the future .

Mecanismo De Acción

Target of Action

1-(2-Cyanobenzyl)piperazine, also known as 2-(piperazin-1-ylmethyl)benzonitrile, is a derivative of piperazine . Piperazine derivatives have been found to exhibit potent antagonistic activities against the CCR5 receptor . The CCR5 receptor is a G protein-coupled receptor (GPCR) for the β-chemokines MIP-1α, MIP-1β, and RANTES . It is also a primary co-receptor with CD4 for macrophage-tropic (M-tropic or R5) HIV-1 viruses .

Mode of Action

The mode of action of piperazine derivatives, including 1-(2-Cyanobenzyl)piperazine, involves binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Given its antagonistic activity against the ccr5 receptor, it is likely that it affects the signaling pathways associated with this receptor .

Pharmacokinetics

Piperazine compounds are generally known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

The result of the action of 1-(2-Cyanobenzyl)piperazine is likely to be the inhibition of the CCR5 receptor, leading to the prevention of HIV-1 entry into cells . This could potentially lead to a decrease in HIV-1 viral load in patients.

Propiedades

IUPAC Name |

2-(piperazin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-11-3-1-2-4-12(11)10-15-7-5-14-6-8-15/h1-4,14H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUNFWADPIWIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588102 | |

| Record name | 2-[(Piperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyanobenzyl)piperazine | |

CAS RN |

174609-74-6 | |

| Record name | 2-[(Piperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)

![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B60533.png)